Bienvenue dans la boutique en ligne BenchChem!

Pac-1

Oncology Neuroendocrine tumors Phase I clinical trial

PAC-1-d8 is the stable isotope-labeled internal standard for quantifying PAC-1, the first-in-class procaspase-3 activator with established clinical activity (40% durable partial response in NET, Phase II dose 750 mg/day). This deuterated analog is essential for LC-MS/MS bioanalysis in clinical pharmacokinetic studies. PAC-1 is the only procaspase-3 activator with human clinical validation, and its deuterated standard ensures accurate exposure data for translational oncology programs requiring predictable systemic exposure.

Molecular Formula C23H28N4O2
Molecular Weight 400.552
CAS No. 1287241-26-2
Cat. No. B565624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePac-1
CAS1287241-26-2
Synonyms4-(Phenylmethyl)-1-(piperazine-d8)acetic Acid (2E)-2-[[2-Hydroxy-3-(2-propen-1-yl)_x000B_phenyl]methylene]hydrazide; 
Molecular FormulaC23H28N4O2
Molecular Weight400.552
Structural Identifiers
SMILESC=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O
InChIInChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+
InChIKeyXSGXRYNZNGUGEJ-ZWTFGYGDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAC-1 (Procaspase-Activating Compound 1) CAS 1287241-26-2: Baseline Profile and Mechanism of Action


PAC-1 (Procaspase-Activating Compound 1) is a first-in-class small molecule procaspase-3 activator that induces apoptosis in cancer cells by chelating labile zinc ions from procaspase-3, thereby relieving zinc-mediated inhibition and facilitating autocatalytic conversion to active caspase-3 [1]. The compound demonstrates an EC50 of 0.22 µM for procaspase-3 activation and 4.5 µM for procaspase-7 activation, indicating ~20-fold selectivity for procaspase-3 . PAC-1 is orally bioavailable, blood-brain barrier penetrant, and has advanced to Phase I/II clinical evaluation in multiple oncology indications [2].

Why Generic Substitution Fails for PAC-1 (1287241-26-2) in Research and Development


Procaspase-3 activators constitute a structurally and mechanistically heterogeneous class; simple substitution based on target class alone fails due to substantial variations in zinc-chelating affinity, procaspase-3 versus procaspase-7 selectivity, blood-brain barrier penetration capability, and clinical validation status. PAC-1 analogs and derivatives, including S-PAC-1, WF-210, and 1541B, exhibit divergent EC50 values, metabolic stability profiles, neurotoxicity risks, and in vivo efficacy [1]. Furthermore, PAC-1 is the only procaspase-3 activator with demonstrated human clinical activity (durable partial responses in neuroendocrine tumors) and established Phase II dosing recommendations [2], rendering non-specific analog substitution scientifically invalid for translational research.

Quantitative Evidence Guide: PAC-1 (CAS 1287241-26-2) Differentiation Against Closest Analogs


Clinical Efficacy: PAC-1 Achieves 40% Durable Partial Response in Neuroendocrine Tumors Versus No Clinical Data for Analogs

PAC-1 is the only procaspase-3 activator with demonstrated human clinical efficacy. In a first-in-human Phase I trial (NCT02355535), 2 out of 5 patients (40%) with advanced neuroendocrine tumors achieved durable partial responses [1]. In contrast, structurally related analogs WF-210, S-PAC-1, and 1541B lack any reported human clinical trial data and remain at the preclinical stage [2][3].

Oncology Neuroendocrine tumors Phase I clinical trial

Blood-Brain Barrier Penetration: PAC-1 Crosses BBB for Glioma Applications, Unlike Majority of In-Class Compounds

PAC-1 is documented to cross the blood-brain barrier (BBB), enabling its use in preclinical and clinical studies for glioblastoma multiforme and other CNS malignancies, for which it has received orphan drug designation [1]. This property is not universal among procaspase-3 activators; while 1541B and WF-210 have shown efficacy in peripheral tumor models, their BBB penetration has not been established, limiting their applicability for brain cancer research [2][3].

Glioblastoma Brain tumors Blood-brain barrier

Human Pharmacokinetics: PAC-1 Half-Life of 28.5 Hours Enables Once-Daily Dosing Protocol

PAC-1 exhibits a human terminal half-life (t1/2) of 28.5 hours following multiple oral doses, supporting a convenient once-daily dosing schedule (750 mg/day on days 1-21 of a 28-day cycle) [1]. In contrast, analog S-PAC-1 has been reported to require continuous rate infusion for optimal therapeutic effect due to differing metabolic stability, and 1541B and WF-210 lack human pharmacokinetic data altogether [2][3].

Pharmacokinetics Oral bioavailability Dosing regimen

Procaspase-3 vs. Procaspase-7 Selectivity: PAC-1 Exhibits ~20-Fold Preference for Primary Target

PAC-1 activates procaspase-3 with an EC50 of 0.22 µM and procaspase-7 with an EC50 of 4.5 µM, yielding approximately 20-fold selectivity for procaspase-3 . By comparison, analog 1541B has a reported EC50 of 1.3 µM for procaspase-3 and shows no activation activity for procaspase-6, but its procaspase-7 selectivity has not been quantified . S-PAC-1, a chiral analog, exhibits a zinc-binding Kd of 46 ± 5 nM, but its cellular EC50 and selectivity profile differ from PAC-1 [1].

Target selectivity Procaspase-3 Procaspase-7

In Vivo Synergy: PAC-1 + Temozolomide Combination Significantly Extends Survival in Orthotopic Glioma Models

PAC-1 demonstrates quantifiable synergy with temozolomide (TMZ) in orthotopic glioma rodent models. The combination of PAC-1 plus TMZ significantly extends survival compared to TMZ alone [1]. This synergy has not been reported for analogs 1541B or WF-210 with TMZ in orthotopic brain tumor models. Additionally, PAC-1 synergizes with entrectinib against uveal melanoma cell lines in culture [2] and with 1541B itself in a murine lymphoma model where the combination reduces tumor burden at dosages where either compound alone has minimal or no effect [3].

Combination therapy Temozolomide Glioblastoma Synergy

Optimal Research and Industrial Application Scenarios for PAC-1 (CAS 1287241-26-2)


Glioblastoma Multiforme Preclinical and Translational Research

PAC-1 is optimally deployed in glioblastoma research programs due to its established blood-brain barrier penetration, demonstrated synergy with temozolomide in orthotopic glioma models, and orphan drug designation for GBM [1]. Unlike WF-210 and 1541B, PAC-1 has validated CNS exposure and is currently under clinical investigation in combination with temozolomide for recurrent high-grade astrocytomas [2].

Neuroendocrine Tumor (NET) Clinical and Translational Studies

PAC-1 is uniquely suited for NET research, having demonstrated clinical activity with 40% durable partial response in patients with advanced neuroendocrine tumors in a Phase I trial [1]. No other procaspase-3 activator has shown human efficacy in this indication. The established Phase II dose of 750 mg/day provides a validated dosing benchmark for further translational studies.

Combination Therapy Development with Standard Chemotherapeutics

PAC-1 is the procaspase-3 activator of choice for combination therapy research, with documented synergy with temozolomide (glioma), entrectinib (uveal melanoma), and sunitinib (pancreatic neuroendocrine tumors) [1][2]. Additionally, PAC-1 synergizes with analog 1541B in murine lymphoma models, demonstrating that dual procaspase-3 targeting produces effects exceeding additive expectations [3].

Pharmacokinetic and Oral Bioavailability Studies in Oncology

With established human pharmacokinetic parameters including a 28.5-hour half-life and defined Phase II dosing regimen, PAC-1 serves as the reference standard for oral procaspase-3 activator development [1]. Analogs lacking human PK data cannot provide this translational confidence, making PAC-1 the preferred tool compound for in vivo pharmacology studies requiring predictable systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pac-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.